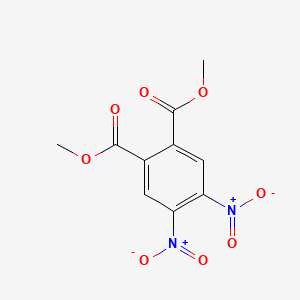
Dimethyl 4,5-Dinitrophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5-Dinitrophthalate is an organic compound that belongs to the class of phthalate esters. It is characterized by the presence of two nitro groups attached to the phthalate ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-Dinitrophthalate can be synthesized through the nitration of dimethyl phthalate. The nitration process involves the introduction of nitro groups into the aromatic ring of dimethyl phthalate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-Dinitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups influence the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dimethyl 4,5-diaminophthalate.
Substitution: Formation of various substituted phthalate derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 4,5-Dinitrophthalate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4,5-Dinitrophthalate involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Phthalate: Lacks the nitro groups and has different chemical reactivity.
Dimethyl 4-Nitrophthalate: Contains only one nitro group, leading to different chemical properties and applications.
Dimethyl 3,5-Dinitrophthalate: Similar structure but with nitro groups in different positions, affecting its reactivity and uses.
Uniqueness
Dimethyl 4,5-Dinitrophthalate is unique due to the specific positioning of its nitro groups, which significantly influences its chemical behavior and potential applications. This compound’s distinct reactivity makes it valuable for specialized research and industrial processes.
Properties
Molecular Formula |
C10H8N2O8 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
dimethyl 4,5-dinitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-7(11(15)16)8(12(17)18)4-6(5)10(14)20-2/h3-4H,1-2H3 |
InChI Key |
OQNGBSNYROXUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















